molecular formula C18H18N2O7 B4298996 3-{[(2-methoxyphenoxy)acetyl]amino}-3-(3-nitrophenyl)propanoic acid

3-{[(2-methoxyphenoxy)acetyl]amino}-3-(3-nitrophenyl)propanoic acid

Cat. No. B4298996
M. Wt: 374.3 g/mol
InChI Key: XXENMXLQLIPUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-methoxyphenoxy)acetyl]amino}-3-(3-nitrophenyl)propanoic acid, also known as MPANP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-{[(2-methoxyphenoxy)acetyl]amino}-3-(3-nitrophenyl)propanoic acid involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, 3-{[(2-methoxyphenoxy)acetyl]amino}-3-(3-nitrophenyl)propanoic acid can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-{[(2-methoxyphenoxy)acetyl]amino}-3-(3-nitrophenyl)propanoic acid has been found to exhibit various biochemical and physiological effects, including the inhibition of cyclooxygenase enzymes, the reduction of inflammation, pain, and fever, and the potential for targeted drug delivery to cancer cells. It has also been found to exhibit low toxicity and high stability, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{[(2-methoxyphenoxy)acetyl]amino}-3-(3-nitrophenyl)propanoic acid for lab experiments is its low toxicity and high stability, which makes it a safe and reliable compound for use in various experiments. However, one of the main limitations of 3-{[(2-methoxyphenoxy)acetyl]amino}-3-(3-nitrophenyl)propanoic acid is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 3-{[(2-methoxyphenoxy)acetyl]amino}-3-(3-nitrophenyl)propanoic acid. One potential direction is the further study of its anti-inflammatory, analgesic, and antipyretic properties for the treatment of various inflammatory disorders. Another potential direction is the development of 3-{[(2-methoxyphenoxy)acetyl]amino}-3-(3-nitrophenyl)propanoic acid as a drug delivery system for targeted drug delivery to cancer cells. Additionally, further research is needed to explore the potential applications of 3-{[(2-methoxyphenoxy)acetyl]amino}-3-(3-nitrophenyl)propanoic acid in other fields of scientific research.

Scientific Research Applications

3-{[(2-methoxyphenoxy)acetyl]amino}-3-(3-nitrophenyl)propanoic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory disorders. It has also been studied for its potential use as a drug delivery system for targeted drug delivery to cancer cells.

properties

IUPAC Name

3-[[2-(2-methoxyphenoxy)acetyl]amino]-3-(3-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7/c1-26-15-7-2-3-8-16(15)27-11-17(21)19-14(10-18(22)23)12-5-4-6-13(9-12)20(24)25/h2-9,14H,10-11H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXENMXLQLIPUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Methoxyphenoxy)acetyl]amino}-3-(3-nitrophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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